5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-[(4-Ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a central 1,2,3-triazole ring substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further modified with a (2-methylphenyl)methyl (o-tolylmethyl) moiety, while the 5-position of the triazole is linked to a 4-ethylphenylamino group. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors where triazole derivatives have shown affinity (e.g., kinase inhibition or antimicrobial activity) .
The compound’s synthesis likely follows established methods for triazole carboxamides, such as cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry) followed by amide coupling.
Properties
IUPAC Name |
5-(4-ethylanilino)-N-[(2-methylphenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-14-8-10-16(11-9-14)21-18-17(22-24-23-18)19(25)20-12-15-7-5-4-6-13(15)2/h4-11,17-18,21-24H,3,12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCUQHBQKXRQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Its unique structure includes a 1,2,3-triazole ring substituted with various aromatic groups, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H21N5O
- Molecular Weight : 335.411 g/mol
- Structure : The compound features an amino group at the 5-position of the triazole ring, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities. The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of triazole derivatives. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds similar to 5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole have shown IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines such as MCF-7 and HCT-116 .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Compound C | HepG2 | 1.4 | TS Inhibition |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been studied:
- Inhibition Studies : Certain derivatives have shown significant inhibitory effects against pathogens like Escherichia coli and Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is influenced by their structural features:
- Substituents : The presence of specific substituents on the phenyl rings can enhance solubility and reactivity, contributing to improved biological activity. For example, compounds with electron-donating groups tend to exhibit higher antimicrobial and anticancer activities compared to those with electron-withdrawing groups .
Case Study 1: Anticancer Evaluation
A study synthesized a series of triazole derivatives, including this compound. The evaluation revealed that these compounds displayed significant antiproliferative effects against breast cancer cell lines (MCF-7), with some derivatives outperforming standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of various triazole derivatives. The study found that specific compounds exhibited potent inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced antimicrobial properties .
Scientific Research Applications
Biological Activities
Research indicates that triazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that compounds similar to 5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide possess significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound's structural features allow it to interact with cellular targets involved in cancer progression. Triazole derivatives have been reported to inhibit tumor cell growth and induce apoptosis in cancer cells .
Applications in Various Fields
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of new antimicrobial and anticancer agents |
| Agriculture | Potential use as fungicides or pesticides due to antimicrobial properties |
| Material Science | Exploration in the design of new materials with specific thermal or mechanical properties |
Antimicrobial Activity Study
A study conducted on various triazole derivatives highlighted their efficacy against multiple bacterial strains. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Research
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table compares key structural features and properties of the target compound with similar triazole carboxamides:
Key Observations :
- Substituent Position: The target compound’s 5-position 4-ethylphenylamino group differentiates it from analogues like 6p, which has a nitro-fluoroaryl group at the 1-position. This may reduce metabolic instability compared to nitro-containing derivatives .
- Bioactivity Trends : Pyrazole derivatives like 4d exhibit antiproliferative activity (IC50 ~6 μM) in prostate cancer cells, suggesting triazole-carboxamides with similar substituents may share mechanisms .
Physicochemical and Pharmacokinetic Comparisons
- Solubility and Stability: Derivatives with electron-withdrawing groups (e.g., 6p’s nitro group) may exhibit lower solubility than the target compound’s ethyl and methyl substituents.
- Metabolism: The benzophenone metabolite M1 of CAI (generated via phase I metabolism) lacks pharmacological activity, highlighting the importance of substituent choice for metabolic stability. The target’s ethyl and methyl groups may slow oxidative metabolism compared to chlorinated analogues .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-ethylaniline with a triazole precursor under controlled pH (6.5–7.5) and temperature (60–80°C) to form the triazole core.
- Step 2 : Coupling with 2-methylbenzyl isocyanide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the carboxamide group .
- Critical Conditions : Solvent choice (e.g., DMF for solubility), inert atmosphere (N₂ or Ar) to prevent oxidation, and precise stoichiometry to minimize byproducts. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and confirmed by NMR .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Single-Crystal X-ray Diffraction : Resolves atomic arrangement and confirms regiochemistry of the triazole ring.
- NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 120–150 ppm for triazole carbons) validate substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (theoretical m/z 365.16) and purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ reported at 10–50 µM for analogous triazoles) .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition thresholds ≥15 mm considered significant .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Substituent Variation : Systematically modify the 4-ethylphenyl and 2-methylbenzyl groups to assess impacts on potency. For example, replacing ethyl with fluoroethyl may enhance membrane permeability .
- Pharmacokinetic Parameters : Measure logP (target ~3.5) and aqueous solubility (via shake-flask method) to balance lipophilicity and bioavailability .
- Target Engagement : Use SPR (surface plasmon resonance) to quantify binding affinity to kinases (e.g., EGFR) or microbial enzymes .
Q. What computational strategies are effective for predicting its mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., triazole binding to ATP pockets in kinases) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
- QSAR Modeling : Train models on IC₅₀ data from analogs to predict bioactivity and toxicity .
Q. How should conflicting data on biological efficacy (e.g., varying IC₅₀ values across studies) be resolved?
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration).
- Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀ accuracy.
- Orthogonal Validation : Confirm activity via Western blot (e.g., caspase-3 cleavage for apoptosis) or ATPase assays .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Byproduct Formation : Optimize mixing efficiency (e.g., continuous flow reactors) and employ scavenger resins to trap impurities .
- Purification : Switch from column chromatography to recrystallization (solvent: ethanol/water 4:1) for higher yields (>80%) .
- Process Analytics : Implement PAT (process analytical technology) for real-time monitoring of key intermediates .
Q. What in vivo models are appropriate for preclinical evaluation?
- Xenograft Models : Subcutaneous implantation of human tumor cells (e.g., HCT-116 colorectal) in nude mice. Administer 25–50 mg/kg/day orally; monitor tumor volume via caliper measurements .
- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution (radiolabeled compound) .
Q. How can solubility and bioavailability be improved without compromising activity?
- Prodrug Design : Introduce phosphate esters at the carboxamide group, hydrolyzable in vivo to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
Q. What analytical methods identify degradation products under stressed conditions?
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-MS/MS : Detect hydrolyzed products (e.g., triazole ring opening) and oxidative metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
